molecular formula C22H28F2O4 B13904812 6a,9a-Difluoro-16a-methyl-1-dehydrocorticosterone

6a,9a-Difluoro-16a-methyl-1-dehydrocorticosterone

Cat. No.: B13904812
M. Wt: 394.5 g/mol
InChI Key: OGPWIDANBSLJPC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6a,9a-Difluoro-16a-methyl-1-dehydrocorticosterone is a synthetic corticosteroid with potent anti-inflammatory properties. It is a derivative of corticosterone, modified to enhance its pharmacological effects and stability. This compound is used in various medical and scientific applications due to its unique chemical structure and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6a,9a-Difluoro-16a-methyl-1-dehydrocorticosterone involves multiple steps, starting from basic steroidal structures. The process typically includes:

    Hydroxylation: Introduction of hydroxyl groups at specific positions on the steroid backbone.

    Dehydration: Removal of water molecules to form double bonds.

    Fluorination: Introduction of fluorine atoms at the 6a and 9a positions using fluorinating agents.

    Methylation: Addition of a methyl group at the 16a position.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, often involving advanced techniques such as continuous flow reactors and automated synthesis systems.

Chemical Reactions Analysis

Types of Reactions

6a,9a-Difluoro-16a-methyl-1-dehydrocorticosterone undergoes various chemical reactions, including:

    Oxidation: Conversion of hydroxyl groups to ketones or aldehydes.

    Reduction: Conversion of ketones or aldehydes back to hydroxyl groups.

    Substitution: Replacement of specific atoms or groups with others, such as halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents like sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.

    Substitution: Halogenating agents such as N-bromosuccinimide (NBS) and fluorinating agents like diethylaminosulfur trifluoride (DAST) are employed.

Major Products

The major products formed from these reactions include various hydroxylated, ketonized, and halogenated derivatives of the original compound.

Scientific Research Applications

6a,9a-Difluoro-16a-methyl-1-dehydrocorticosterone is widely used in scientific research due to its potent anti-inflammatory and immunosuppressive properties. Its applications include:

    Chemistry: Used as a model compound for studying steroid chemistry and reaction mechanisms.

    Biology: Employed in research on cellular signaling pathways and gene expression related to inflammation and immune response.

    Medicine: Investigated for its potential therapeutic effects in treating inflammatory and autoimmune diseases.

    Industry: Utilized in the development of new pharmaceuticals and as a reference standard in quality control.

Mechanism of Action

The compound exerts its effects by binding to glucocorticoid receptors in the cytoplasm of target cells. This binding leads to the translocation of the receptor-ligand complex into the nucleus, where it interacts with specific DNA sequences to regulate gene expression. The resulting changes in gene expression lead to the suppression of inflammatory mediators and the modulation of immune responses.

Comparison with Similar Compounds

6a,9a-Difluoro-16a-methyl-1-dehydrocorticosterone is unique due to its specific fluorination and methylation pattern, which enhances its stability and potency compared to other corticosteroids. Similar compounds include:

    Dexamethasone: Another potent synthetic corticosteroid with anti-inflammatory properties.

    Prednisolone: A commonly used corticosteroid for treating various inflammatory conditions.

    Fluocortolone: A fluorinated corticosteroid with similar applications but different structural modifications.

These compounds share similar mechanisms of action but differ in their pharmacokinetic properties and specific clinical uses.

Properties

IUPAC Name

6,9-difluoro-11-hydroxy-17-(2-hydroxyacetyl)-10,13,16-trimethyl-7,8,11,12,14,15,16,17-octahydro-6H-cyclopenta[a]phenanthren-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H28F2O4/c1-11-6-13-14-8-16(23)15-7-12(26)4-5-21(15,3)22(14,24)18(28)9-20(13,2)19(11)17(27)10-25/h4-5,7,11,13-14,16,18-19,25,28H,6,8-10H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OGPWIDANBSLJPC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC2C3CC(C4=CC(=O)C=CC4(C3(C(CC2(C1C(=O)CO)C)O)F)C)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H28F2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50862998
Record name 6,9-Difluoro-11,21-dihydroxy-16-methylpregna-1,4-diene-3,20-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50862998
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

394.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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